Olmesartan-d4 Medoxomil is a deuterated form of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This compound is primarily used in pharmacokinetic studies and research applications due to its stable isotopic labeling, which allows for precise tracking in biological systems. The compound is classified under antihypertensive agents, specifically as a selective angiotensin II type 1 receptor blocker.
Olmesartan-d4 Medoxomil is synthesized from its non-deuterated counterpart, Olmesartan Medoxomil, which itself is derived from the reaction of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with various reagents. The compound falls under the broader classification of antihypertensive medications and is utilized in both clinical and research settings to assess drug metabolism and pharmacodynamics.
The synthesis of Olmesartan-d4 Medoxomil typically involves a multi-step process that includes:
For instance, one method described involves using potassium hydroxide in dimethylformamide or dimethyl sulfoxide for hydrolysis followed by alkylation with deuterated medoxomil chloride .
Olmesartan-d4 Medoxomil has a complex molecular structure characterized by its empirical formula and a molecular weight of approximately 562.66 g/mol. The presence of deuterium atoms in the structure enhances its stability and allows for precise tracking in metabolic studies.
The structural representation can be summarized as follows:
The chemical reactions involved in the synthesis of Olmesartan-d4 Medoxomil include:
The synthesis process must be optimized to minimize the formation of regioisomers and other impurities, ensuring high yields of the desired product.
Olmesartan-d4 Medoxomil acts by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure. Upon administration, the compound is hydrolyzed into its active form, Olmesartan, which then inhibits angiotensin II from binding to its receptor. This blockade results in vasodilation and reduced blood pressure.
The mechanism can be summarized as follows:
Olmesartan-d4 Medoxomil exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
Olmesartan-d4 Medoxomil is primarily utilized in scientific research, particularly in pharmacokinetic studies that require isotopic labeling for tracking drug metabolism. Its applications include:
Olmesartan medoxomil is a potent antihypertensive prodrug that belongs to the angiotensin II receptor blocker (ARB) class. Chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate, its molecular formula is C29H30N6O6 with a molecular weight of 558.59 g/mol [8] [10]. Structurally, it features a medoxomil ester group attached to olmesartan, which enhances its lipophilicity and gastrointestinal absorption. Upon oral administration, the compound undergoes rapid and complete hydrolysis by esterases in the intestinal mucosa, portal blood, and liver to release the pharmacologically active metabolite, olmesartan [2] [4].
Olmesartan selectively and competitively antagonizes the angiotensin II type 1 (AT1) receptor, with an IC50 of 66.2 µM [8]. This receptor blockade prevents angiotensin II—the primary vasoactive peptide of the renin-angiotensin-aldosterone system (RAAS)—from inducing vasoconstriction, aldosterone release, sodium reabsorption, and cardiac remodeling. Pharmacokinetically, olmesartan exhibits dose-linear absorption with a bioavailability of approximately 28.6% for the active moiety. It reaches peak plasma concentrations within 1-3 hours and has an elimination half-life of 10-15 hours. Approximately 35-50% of the administered dose is excreted unchanged in urine, while the remainder undergoes biliary elimination [1] [4]. Its volume of distribution (17 L) indicates limited extravascular tissue penetration, consistent with high plasma protein binding [4].
Table 1: Key Physicochemical and Pharmacokinetic Properties of Olmesartan Medoxomil
Property | Value/Description |
---|---|
Molecular Formula | C29H30N6O6 |
Molecular Weight | 558.59 g/mol |
Prodrug Activation Site | Medoxomil ester group |
Active Metabolite | Olmesartan |
AT1 Receptor IC50 | 66.2 µM |
Bioavailability | 28.6% (active metabolite) |
Peak Plasma Concentration | 1-3 hours post-dose |
Elimination Half-life | 10-15 hours |
Primary Excretion Routes | Urine (35-50%), Feces (biliary) |
Deuterium-labeled pharmaceuticals, such as Olmesartan-d4 Medoxomil, incorporate stable non-radioactive deuterium isotopes (2H or D) at specific molecular positions. This compound features four deuterium atoms at the 2,3,5,6 positions of the biphenyl ring system, resulting in a molecular formula of C29H26D4N6O6 and a molecular weight of 562.61 g/mol [5] [9]. Deuterium labeling serves three primary objectives in drug development and analysis:
For Olmesartan-d4 Medoxomil, the deuterium atoms are strategically positioned on the aromatic rings—sites less likely to undergo metabolic exchange or chemical cleavage. This ensures isotopic integrity during analytical procedures while maintaining biochemical equivalence to the parent drug [9].
Table 2: Characteristics and Applications of Olmesartan-d4 Medoxomil vs. Non-deuterated Form
Characteristic | Olmesartan Medoxomil | Olmesartan-d4 Medoxomil |
---|---|---|
Molecular Formula | C29H30N6O6 | C29H26D4N6O6 |
Molecular Weight | 558.59 g/mol | 562.61 g/mol |
Deuterium Positions | None | 2,3,5,6 of biphenyl ring |
Primary Role | Active ingredient | Analytical internal standard |
Key Applications | Hypertension treatment | LC-MS/MS quantification, metabolic studies |
Stability | Stable under recommended storage | Isotopically stable; avoids exchange |
Olmesartan-d4 Medoxomil has become indispensable in modern pharmaceutical analysis due to its role as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its structural near-identity ensures it co-elutes with the analyte of interest during chromatographic separation, while its +4 Da mass shift allows baseline resolution in selected reaction monitoring (SRM) modes. For example, in a validated LC-MS/MS method for simultaneous quantification of amlodipine, olmesartan, and hydrochlorothiazide in human plasma, Olmesartan-d4 Medoxomil corrected for matrix effects and recovery variations, achieving a lower limit of quantification (LLOQ) of 5 ng/mL for olmesartan—significantly enhancing sensitivity over previous methods [7].
Metabolically, deuterated analogs enable robust in vitro interaction studies. Research using rat liver S9 fractions demonstrated that Olmesartan Medoxomil undergoes hydrolysis primarily via carboxymethylenebutenolidase (a liver esterase). When co-incubated with ramipril and fenofibrate—prodrugs metabolized by the same enzyme class—the formation of active olmesartan decreased by 12.68% and 6.56%, respectively. A marked 18.96% reduction occurred when all three drugs were combined, indicating competitive metabolic inhibition. Such studies highlight how deuterated standards facilitate precise tracking of metabolic interference without isotopic cross-talk [6].
Furthermore, Olmesartan-d4 Medoxomil supports pharmacokinetic (PK) bioequivalence studies for fixed-dose combinations. By spiking plasma samples with the deuterated IS, researchers can accurately quantify olmesartan concentrations even in the presence of structurally similar co-administered drugs (e.g., amlodipine or hydrochlorothiazide), thereby assessing interindividual variability linked to genetic polymorphisms in hydrolytic enzymes [7] [9]. Certified reference materials (CRMs) of this compound, produced under ISO 17034/ISO 17025 guidelines, ensure regulatory compliance for bioanalytical method validation in ANDA submissions and commercial production [5] [10].
Table 3: Research Applications of Olmesartan-d4 Medoxomil
Application Area | Specific Use | Benefit/Outcome |
---|---|---|
Quantitative Bioanalysis | Internal standard in LC-MS/MS for human plasma | Achieved LLOQ of 5 ng/mL; corrected matrix effects in multi-analyte methods [7] |
Metabolic Interaction | Competitive hydrolysis studies in rat liver S9 fractions | Quantified reduced olmesartan formation with ramipril/fenofibrate co-administration [6] |
Pharmacokinetic Studies | Bioequivalence assessment of fixed-dose combinations | Accounted for variability in hydrolase enzyme activity across populations [7] [9] |
Quality Control | Certified reference material (ISO 17034/17025) | Supported ANDA submissions and regulatory-compliant manufacturing [5] [10] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3